![molecular formula C10H13N5O2 B12594311 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol CAS No. 646066-42-4](/img/structure/B12594311.png)
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine base linked to a propenol group via a methoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol typically involves the reaction of a purine derivative with a suitable propenol precursor. One common method involves the use of 6-amino-9H-purine as the starting material, which is reacted with a methoxy methylating agent under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the propenol group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can result in various functionalized purine derivatives.
Aplicaciones Científicas De Investigación
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the activity of certain enzymes or interfering with nucleic acid synthesis. These interactions can lead to various biological outcomes, such as antiviral or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral agent with a similar purine structure.
Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.
Ganciclovir: Another antiviral compound with structural similarities.
Uniqueness
2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol is unique due to its specific structural features, such as the presence of a propenol group
Propiedades
Número CAS |
646066-42-4 |
|---|---|
Fórmula molecular |
C10H13N5O2 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-[(6-aminopurin-9-yl)methoxymethyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O2/c1-7(2-16)3-17-6-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,16H,1-3,6H2,(H2,11,12,13) |
Clave InChI |
LQEJVFVEPKMTQK-UHFFFAOYSA-N |
SMILES canónico |
C=C(CO)COCN1C=NC2=C(N=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
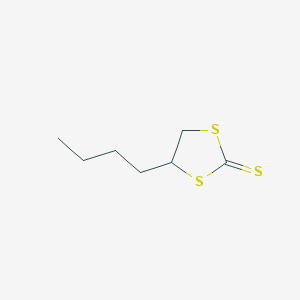
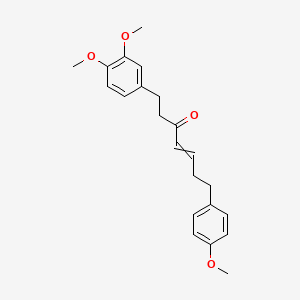
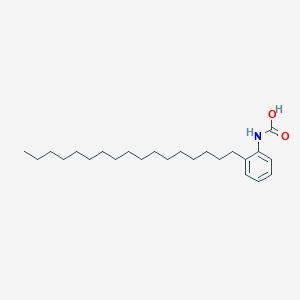
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)
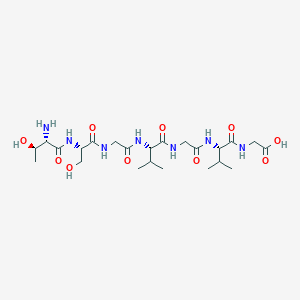
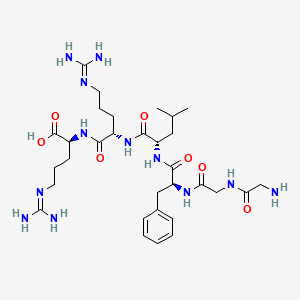
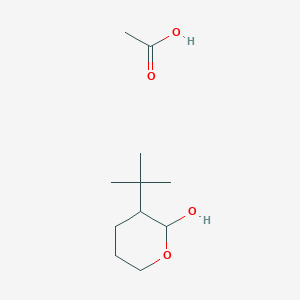
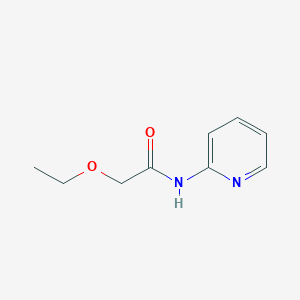
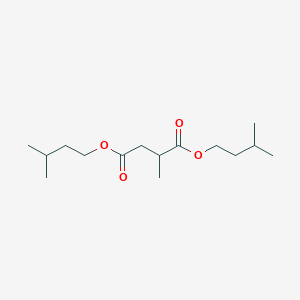
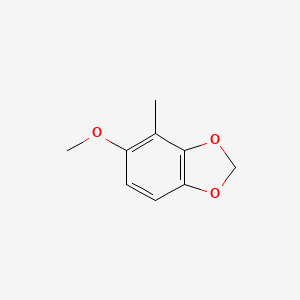
![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)

